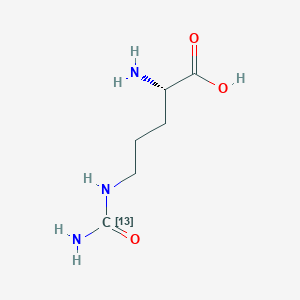

L-Citrulline-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

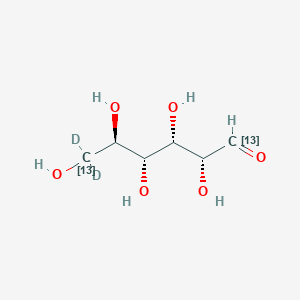

L-Citrulline-13C is a stable isotope-labeled version of L-Citrulline, an amino acid that is not incorporated into proteins but plays a significant role in the urea cycle and nitric oxide production. The “13C” label indicates that the carbon atoms in the molecule are the carbon-13 isotope, which is useful for tracing and studying metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the alpha-amino group, followed by formylation of the delta-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-Citrulline . This method is environmentally friendly and suitable for industrial production.

Industrial Production Methods

Industrial production of L-Citrulline often involves microbial fermentation. For example, a strain of bacteria can be cultivated in a medium containing glucose, dipotassium hydrogen phosphate, potassium dihydrogen phosphate, urea, manganese sulfate, ferrous sulfate, biotin, vitamin B1, arginine, magnesium sulfate, and potassium hydroxide. The fermentation process is carried out at 30°C with shaking, followed by crystallization and purification steps to obtain high-purity L-Citrulline .

Analyse Chemischer Reaktionen

Types of Reactions

L-Citrulline undergoes various biochemical reactions, including:

Hydrolysis: Conversion of L-arginine to L-Citrulline and nitric oxide by nitric oxide synthase.

Citrullination: Post-translational modification of proteins where arginine residues are converted to citrulline residues by peptidylarginine deiminases.

Common Reagents and Conditions

Nitric oxide synthase: Catalyzes the conversion of L-arginine to L-Citrulline and nitric oxide.

Peptidylarginine deiminases: Enzymes that convert arginine residues in proteins to citrulline residues.

Major Products Formed

Nitric oxide: A signaling molecule involved in various physiological processes.

Citrullinated proteins: Proteins with citrulline residues, which play roles in autoimmune diseases and other conditions.

Wissenschaftliche Forschungsanwendungen

L-Citrulline-13C is widely used in scientific research due to its stable isotope label, which allows for precise tracing in metabolic studies. Some applications include:

Chemistry: Studying metabolic pathways and enzyme kinetics.

Biology: Investigating the role of citrulline in the urea cycle and nitric oxide production.

Industry: Used in the production of dietary supplements and functional foods.

Wirkmechanismus

L-Citrulline is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide by nitric oxide synthase. Nitric oxide is a crucial signaling molecule that regulates vascular tone, blood flow, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Arginine: A precursor to L-Citrulline and nitric oxide.

L-Ornithine: An intermediate in the urea cycle that can be converted to L-Citrulline.

Citrulline malate: A compound that combines L-Citrulline with malic acid, often used in dietary supplements.

Uniqueness

L-Citrulline-13C is unique due to its stable isotope label, which allows for detailed metabolic studies and tracing in various biological systems. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

Eigenschaften

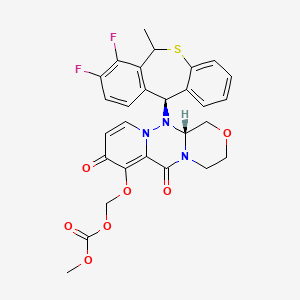

Molekularformel |

C6H13N3O3 |

|---|---|

Molekulargewicht |

176.18 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(aminocarbonylamino)pentanoic acid |

InChI |

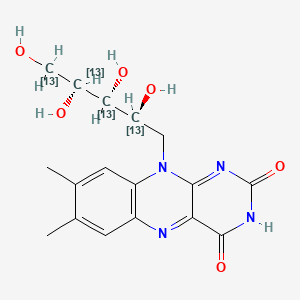

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i6+1 |

InChI-Schlüssel |

RHGKLRLOHDJJDR-JGTYJTGKSA-N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)CN[13C](=O)N |

Kanonische SMILES |

C(CC(C(=O)O)N)CNC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)

![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)